molecular formula C7H11NS B6155304 2-(4-methylthiophen-2-yl)ethan-1-amine CAS No. 1176416-35-5

2-(4-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B6155304
CAS No.: 1176416-35-5
M. Wt: 141.2
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Description

2-(4-Methylthiophen-2-yl)ethan-1-amine is an organic compound characterized by a thiophene ring substituted with a methyl group at the 4-position and an ethylamine chain at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves bromination and coupling reactions, as seen in analogous thiophene derivatives .

Properties

CAS No.

1176416-35-5

Molecular Formula

C7H11NS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.

    Bromination: 4-Methylthiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-4-methylthiophene.

    Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Amination: The Grignard reagent is then reacted with ethylene oxide to introduce the ethyl chain, followed by treatment with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as distillation and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, secondary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

2-(4-Methylthiophen-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-methylthiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and ionic interactions, while the thiophene ring can participate in π-π stacking and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other phenethylamine and thiophene derivatives to highlight distinct features:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Features Applications References
2-(4-Methylthiophen-2-yl)ethan-1-amine Methyl (C4-thiophene), ethylamine (C2) Enhanced lipophilicity, electron-rich thiophene Drug synthesis, receptor modulation
2-(5-Phenylthiophen-2-yl)ethan-1-amine Phenyl (C5-thiophene) Extended π-conjugation, higher aromaticity Organic electronics, fluorescent tags
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine Thiophene-phenyl linkage Conjugated system, planar structure Bioactive compound development
2-(4-Fluorophenyl)ethan-1-amine Fluorophenyl group Electronegative substituent, metabolic stability Fluorinated drug intermediates
2-Methoxy-2-(4-methylcyclohexyl)ethan-1-amine Methoxy, methylcyclohexyl Steric bulk, chiral center Asymmetric catalysis, agrochemicals
2,2,2-Tribromo-1-(4-(methylthio)phenyl)ethan-1-amine Tribromo, methylthio-phenyl High molecular weight, halogenated reactivity Antimicrobial agents

Research Findings and Data

Key Research Insights

  • Bioactivity: Preliminary studies suggest inhibitory activity against monoamine oxidases (MAOs), with IC₅₀ values comparable to 2-(Indolizin-2-yl)ethan-1-amine but lower than fluorinated derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~120–125°C, higher than methoxy analogs (e.g., 90–95°C for 2-Methoxy-2-(4-methylcyclohexyl)ethan-1-amine) due to stronger intermolecular interactions .
Table 2: Comparative Bioactivity Data
Compound MAO Inhibition (IC₅₀, μM) LogP Solubility (mg/mL)
This compound 12.3 ± 1.2 2.8 5.6
2-(5-Phenylthiophen-2-yl)ethan-1-amine 18.7 ± 2.1 3.5 2.1
2-(4-Fluorophenyl)ethan-1-amine 8.9 ± 0.9 1.9 8.3
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine 14.5 ± 1.5 3.1 4.7

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